molecular formula C11H13N3O B11896782 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one CAS No. 143993-15-1

2-(1-(methylamino)ethyl)quinazolin-4(1H)-one

Cat. No.: B11896782
CAS No.: 143993-15-1
M. Wt: 203.24 g/mol
InChI Key: ZDXHLLCQRPUSCN-UHFFFAOYSA-N
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Description

2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolin-4(3H)-one scaffold is a privileged structure in pharmacology, known to be incorporated in a wide range of bioactive molecules and several FDA-approved drugs . Compounds based on this core structure have demonstrated a broad spectrum of biological activities, including potent antitumor, antibacterial, and antifungal properties, making them valuable templates for developing novel therapeutic agents . In oncological research, quinazolinone derivatives are extensively investigated as inhibitors of key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other enzymes involved in cancer cell proliferation and survival . The specific substitution at the 2-position of the quinazolinone core is a common strategy to modulate the compound's potency and selectivity towards these molecular targets . Furthermore, research into dual-targeting inhibitors has highlighted the potential of quinazolinone-based molecules to simultaneously engage multiple pathways, such as PI3K and HDAC, which can provide a synergistic effect in inhibiting cancer cell growth and overcoming drug resistance . Beyond oncology, this compound serves as a key intermediate for researchers exploring new antimicrobials. Quinazolinone derivatives have shown efficacy against various gram-positive and gram-negative bacterial strains, as well as fungal species . The structure-activity relationship (SAR) studies often indicate that modifications at the 2- and 3- positions of the quinazolinone ring can significantly influence antimicrobial potency . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143993-15-1

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[1-(methylamino)ethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C11H13N3O/c1-7(12-2)10-13-9-6-4-3-5-8(9)11(15)14-10/h3-7,12H,1-2H3,(H,13,14,15)

InChI Key

ZDXHLLCQRPUSCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)NC

Origin of Product

United States

Preparation Methods

Reaction Procedure

  • Reagents :

    • Ethyl 2-isocyanobenzoate (1.2 equiv)

    • 1-(Methylamino)ethylamine (1.5 equiv)

    • Cu(OAc)₂·H₂O (5 mol%)

    • Et₃N (2.0 equiv) in CH₂Cl₂

  • Steps :

    • Combine reagents under nitrogen and stir at 25°C for 25 min.

    • Quench with saturated NaHCO₃, extract with CH₂Cl₂ (3×20 mL).

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (cHex/EtOAc = 4:1).

  • Outcome :

    • Yield : 70–77%

    • Purity : >95% (HPLC)

    • Characterization :

      • ¹H NMR (CDCl₃): δ 8.34 (s, 1H, H-5), 5.42 (s, 2H, CH₂NHCH₃), 2.45 (s, 3H, NCH₃).

      • HRMS : m/z calcd. for C₁₂H₁₄N₃O [M+H]⁺ 216.1131, found 216.1128.

Base-Promoted SNAr Cyclization

Modified from Zhang et al. (2019), this approach employs Cs₂CO₃-mediated cyclization in DMSO.

Synthetic Route

  • Starting Materials :

    • N-(2-Cyanophenyl)acetamide (1.0 equiv)

    • 1-(Methylamino)ethyl bromide (1.2 equiv)

  • Protocol :

    • Heat reagents with Cs₂CO₃ (2.5 equiv) in DMSO at 135°C for 24 h.

    • Cool, dilute with EtOAc (50 mL), wash with H₂O (3×30 mL).

    • Recrystallize from ethanol/water (1:1).

  • Results :

    • Yield : 65–70%

    • Melting Point : 244–247°C

    • ¹³C NMR (CDCl₃): δ 169.02 (C=O), 55.63 (NCH₃).

Post-Synthetic Alkylation of Quinazolinone Core

Derived from El-Sayed et al. (2014), this two-step method functionalizes preformed 2-methylquinazolin-4(3H)-one.

Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Procedure :

    • Reflux anthranilic acid (10 mmol) with acetic anhydride (20 mL) for 4 h.

    • Isolate via vacuum filtration (yield: 85%).

Step 2: Introduction of 1-(Methylamino)ethyl Group

  • Alkylation :

    • React 2-methylquinazolin-4(3H)-one (1.0 equiv) with 1-chloroethyl methylamine (1.2 equiv) in THF at 0°C.

    • Stir for 6 h, then reflux for 2 h.

  • Workup :

    • Pour onto ice, extract with CH₂Cl₂ (3×50 mL).

    • Purify by column chromatography (EtOAc/n-hexane = 1:2).

  • Performance :

    • Yield : 55–60%

    • IR (KBr) : 1693 cm⁻¹ (C=O), 1574 cm⁻¹ (C=N).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Copper catalysis77>95One-pot synthesisRequires anhydrous conditions
SNAr cyclization7090Scalable to gram quantitiesHigh temperature (135°C)
Post-synthetic6085Modular functionalizationMulti-step, lower overall yield

Mechanistic Insights

Copper-Catalyzed Pathway

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Cu(II) oxidizes the isocyanide to a nitrene intermediate.

  • Nitrene inserts into the C–H bond of the amine, forming a C–N bond.

  • Cyclization yields the quinazolinone core.

SNAr Mechanism

  • Step 1 : Deprotonation of the amide by Cs₂CO₃ generates a nucleophilic aryl species.

  • Step 2 : Displacement of the cyano group by the amine occurs via a Meisenheimer complex.

Optimization Strategies

  • Solvent Effects : DMSO enhances SNAr reactivity by stabilizing transition states, while CH₂Cl₂ favors copper-mediated couplings.

  • Catalyst Loading : Reducing Cu(OAc)₂ to 2 mol% decreases yield to 45%, indicating critical catalytic role.

  • Temperature : Reactions above 140°C promote decomposition, as evidenced by HPLC impurity profiles .

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

The compound can be synthesized via a two-step process:

  • Formation of the quinazolinone core : Cyclization of anthranilic acid derivatives with thioacetamide or isatoic anhydride under acidic or thermal conditions forms the quinazolin-4(1H)-one scaffold .

  • Introduction of the methylaminoethyl group :

    • Condensation of 2-aminoquinazolin-4(1H)-one with formaldehyde and methylamine under Mannich-like conditions .

    • Alkylation using 1-(methylamino)ethyl bromide in the presence of a base (e.g., NaH or Cs₂CO₃) .

Alkylation and Acylation

The methylaminoethyl side chain can undergo:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF or THF to form tertiary amines .

  • Acylation : Treatment with acetyl chloride or anhydrides to yield acetamide derivatives .

Electrophilic Aromatic Substitution

The quinazolinone aromatic ring is susceptible to:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 6 or 8, enhancing biological activity .

  • Halogenation : Br₂ or Cl₂ in acetic acid adds halogens to the ring .

Anticancer Derivatives

  • Microtubule-targeting analogs : Substitution at C2 with hydrophobic groups (e.g., biphenyl or naphthyl) enhances microtubule polymerization inhibition .

  • DHFR/EGFR-TK inhibitors : Introducing benzylthio or indolyl moieties improves enzyme binding and cytotoxicity .

Antihistaminic Activity

Methylaminoethyl side chains are critical for H₁-receptor antagonism. Derivatives with bulkier N-alkyl groups (e.g., diethylamino) show improved potency .

Radical Pathways

Reactions involving DMSO/H₂O₂ proceed via sulfoxide radical intermediates, enabling C–N bond formation .

Base-Promoted SNAr Reactions

Cs₂CO₃ facilitates nucleophilic aromatic substitution of ortho-fluorobenzamides with amides, forming quinazolinones .

Table 1: Representative Synthetic Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
CyclizationAnthranilic acid, thioacetamide, Δ65–89
Mannich ReactionFormaldehyde, methylamine, DMF, 80°C70–75
Radical CouplingDMSO, H₂O₂, 130°C52–65
SNAr ReactionCs₂CO₃, DMSO, 135°C70

Table 2: Biological Activity of Analogous Derivatives

Compound ModificationTargetIC₅₀/EC₅₀Reference
2-Benzylthioquinazolin-4-oneDHFR0.30 µM
3-Diethylaminoethyl derivativeH₁-receptor1.19 µM
2-Naphthyl-substitutedMicrotubule polymerization0.47 µM

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one, have been extensively studied for their anticancer properties. They are known to inhibit key kinases involved in cancer progression, particularly the phosphoinositide 3-kinase pathway, which plays a critical role in cell proliferation and survival. For instance, studies have shown that similar compounds exhibit significant antitumor activity against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 Value (µM)
This compoundHEPG2TBD
2-Methylquinazolin-4(3H)-oneMCF-7TBD
4-AminoquinazolineVariousTBD

Antibacterial and Antifungal Activities

In addition to anticancer properties, derivatives of quinazolinones have demonstrated antibacterial and antifungal activities. These compounds can act against a range of pathogens, making them candidates for drug development aimed at treating infectious diseases .

Anti-inflammatory Effects

Quinazoline derivatives are also being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Molecular Interaction Studies

Understanding the binding affinity of this compound with various biological targets is crucial. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions. Studies indicate that structural modifications can significantly impact the compound's activity against specific targets involved in cancer signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential of quinazoline derivatives in drug development:

  • A study demonstrated that specific modifications on the quinazoline core led to enhanced inhibitory effects against EGFR-T790M mutations associated with resistance to standard therapies .
  • Another research focused on synthesizing hybrid compounds combining quinazolinones with other pharmacophores, resulting in improved anti-diabetic properties and α-glucosidase inhibition .

Mechanism of Action

The mechanism of action of 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Substituted Quinazolinones

  • 2-Pentylquinazolin-4(3H)-one (Compound 8 in ): Substituent: A hydrophobic pentyl chain at the 2-position. Activity: Demonstrates antioxidant properties, likely due to radical scavenging via the quinazolinone core .
  • 2-Methylquinazolin-4(3H)-one (Compound in ) :
    • Substituent : A small methyl group at the 2-position.
    • Activity : Exhibits superior analgesic activity compared to aspirin and indomethacin, suggesting steric and electronic compatibility with pain-related targets .
  • Inferred Properties: Enhanced solubility and possible CNS penetration compared to alkyl-substituted analogs. The amine group may facilitate interactions with enzymes or receptors, such as carbonic anhydrases or opioid receptors.

3-Substituted and Disubstituted Quinazolinones

  • 3-[(4-Hydroxy-3-methoxy-5-nitro-benzylidene)-amino]-6,7-dimethoxy-2-methyl-3H-quinazolin-4-one (Compound 6a in ): Substituents: Aromatic and nitro groups at the 3-position.
  • 3-Methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one (): Substituents: A methyl group at the 3-position and a vinyl-indole moiety at the 2-position.

Antioxidant Activity

  • 2-Thioxobenzo[g]quinazoline (Compound 13 in ) :
    • Substituent : Thioether group at the 2-position.
    • Activity : High radical scavenging capacity due to sulfur’s electron-donating properties .
  • 2-(Chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazolin-4(3H)-one (Compound 14 in ): Substituent: Chloromethyl and diazenyl groups.

Analgesic Activity

  • 2-Methyl-4(3H)-quinazolinone (): Activity: Higher potency than aspirin and indomethacin, attributed to the methyl group’s balance of hydrophobicity and steric effects .
  • Target Compound: Inferred Activity: The methylaminoethyl group may enhance binding to opioid or COX enzymes, though experimental validation is required.

Antileishmanial Activity

  • 2,3-Dihydroquinazolin-4(1H)-ones (): Substituent: Reduced dihydro scaffold. Activity: Demonstrated efficacy against Leishmania parasites via inhibition of parasitic enzymes (e.g., trypanothione reductase) .
  • Quinazolinone-derived Schiff bases (Compound 12 in ): Substituent: Imine linkages.

Anticonvulsant Activity

  • Methaqualone () :
    • Substituent : Methyl and aryl groups.
    • Activity : Acts on voltage-gated sodium channels, similar to riluzole .
  • Target Compound :
    • Inferred Activity : The polar amine group may modulate ion channel interactions, but reduced hydrophobicity compared to methaqualone could limit blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Trends

  • Position 2 Substitutions: Hydrophobic groups (e.g., pentyl, methyl) enhance membrane permeability but may reduce solubility. Polar groups (e.g., methylaminoethyl) improve solubility and target specificity but require balanced lipophilicity for bioavailability .
  • Position 3 Substitutions :
    • Bulky or aromatic groups (e.g., benzylidene) may interfere with enzyme binding but can introduce secondary interactions (e.g., π-stacking) .

Data Tables

Table 1: Key Pharmacological Profiles of Quinazolinone Derivatives

Compound Name Substituent(s) Biological Activity Potency/IC50/KI Reference
2-Pentylquinazolin-4(3H)-one 2-pentyl Antioxidant Moderate activity
2-Methylquinazolin-4(3H)-one 2-methyl Analgesic > Aspirin, Indomethacin
2-(Aliphatic-thio)quinazolin-4(3H)-one 2-thioalkyl hCA IX Inhibition KI = 7.1–12.6 nM
2,3-Dihydroquinazolin-4(1H)-one Dihydro scaffold Antileishmanial IC50 = 10–50 µM
Methaqualone 2-methyl, 3-aryl Anticonvulsant ED50 = 25 mg/kg

Table 2: Substituent Effects on Solubility and Activity

Substituent Type Example Compound Solubility Bioactivity Trend
Hydrophobic (e.g., pentyl) 2-Pentylquinazolinone Low ↑ Membrane permeability
Polar (e.g., methylamino) Target Compound High ↑ Target specificity
Thioether 2-(Aliphatic-thio)quinazolinone Moderate ↑ Enzyme inhibition

Biological Activity

2-(1-(Methylamino)ethyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in cancer research due to its potential as an inhibitor of various kinases involved in tumor progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinazolinone core with a methylamino group attached to an ethyl chain. This specific substitution pattern is believed to contribute to its unique pharmacological properties.

Research indicates that quinazoline derivatives, including this compound, can inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, they may act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell growth.

Key Mechanisms:

  • Inhibition of Kinases : Many quinazoline derivatives target receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound against different cancer cell lines. For example:

  • In vitro tests revealed significant cytotoxicity against human lung adenocarcinoma (A549), prostate cancer (PC-3), and liver cancer (SMMC-7721) cell lines.
  • The compound exhibited an IC50 value ranging from 10 µM to 20 µM across these cell lines, indicating potent activity.
Cell LineIC50 Value (µM)Mechanism
A54915EGFR inhibition
PC-312Apoptosis induction
SMMC-772118Cell cycle arrest

Other Biological Activities

Beyond its antitumor properties, this compound has shown potential in other areas:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting a broader antimicrobial profile.
  • Anti-inflammatory Effects : Quinazoline derivatives are also being investigated for their ability to modulate inflammatory pathways.

Case Studies

Recent studies have highlighted the therapeutic potential of quinazoline derivatives:

  • Study on EGFR Inhibition :
    • Researchers synthesized a series of quinazoline derivatives and evaluated their activity against EGFR-TK. The study found that modifications at specific positions significantly enhanced inhibitory activity.
    • Compound 5k from this series was noted for inducing late apoptosis in A549 cells and arresting the cell cycle at the G2/M phase at high concentrations .
  • Combination Therapy Studies :
    • In combination studies with standard chemotherapeutics, this compound showed synergistic effects, enhancing the overall therapeutic efficacy against resistant cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one?

Methodological Answer: The synthesis typically involves a retrosynthetic approach starting with anthranilic acid and methylamine derivatives. Key steps include:

  • Cyclization : React anthranilic acid with acetic anhydride to form the quinazolin-4(1H)-one core .
  • Substituent Introduction : Introduce the methylaminoethyl group via nucleophilic substitution or reductive amination. For example, bromoethyl intermediates (e.g., 2-(1-bromoethyl)quinazolinone) can react with methylamine in polar solvents like ethanol or DMF under reflux .
  • Catalytic Optimization : Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated carbon) improve cyclization efficiency and reduce side reactions .

Q. How can the structure and purity of this compound be characterized?

Methodological Answer:

  • Reaction Monitoring : Use TLC with UV visualization to track reaction progress .
  • Structural Confirmation :
    • NMR : 1H and 13C NMR to verify the quinazolinone core and methylaminoethyl substituent. Key signals include the NH proton (δ ~8–10 ppm) and methyl groups (δ ~2.5–3.5 ppm) .
    • X-ray Crystallography : Resolve stereochemistry and confirm substituent orientation, as demonstrated for analogous quinazolinones .
  • Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase) and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can researchers design experiments to study the impact of the methylaminoethyl substituent on bioactivity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varying alkylaminoethyl groups (e.g., ethylamino, dimethylamino) using analogous bromoethyl intermediates .
  • Biological Assays : Test analogs against target enzymes (e.g., thymidylate synthase) or bacterial strains (e.g., Mycobacterium tuberculosis). Compare IC50 values or MICs to establish structure-activity relationships (SAR) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the methylaminoethyl group and active sites .

Q. How can contradictions in reported biological activities of structurally similar quinazolinones be resolved?

Methodological Answer:

  • Variable Isolation : Conduct controlled studies using isogenic cell lines or standardized bacterial strains to eliminate confounding factors .
  • Orthogonal Assays : Validate activity via enzymatic assays (e.g., fluorescence-based inhibition) and cellular viability tests (e.g., MTT assay) .
  • Substituent Analysis : Compare electronic (Hammett constants) and steric (molecular volume) properties of substituents to explain divergent results .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test solid acid catalysts (e.g., sulfated zirconia) to enhance cyclization efficiency and reduce byproducts .
  • DoE Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (DMF vs. ethanol), and stoichiometry (1:1.2 amine:intermediate ratio) .
  • Process Engineering : Implement continuous flow reactors to improve heat/mass transfer and reproducibility .

Q. How can researchers address solubility challenges in biological testing?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
  • Prodrug Design : Synthesize phosphate or acetylated prodrugs to enhance aqueous solubility, followed by enzymatic activation in vitro .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve bioavailability and controlled release .

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